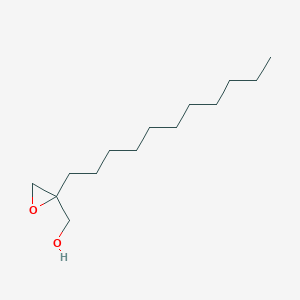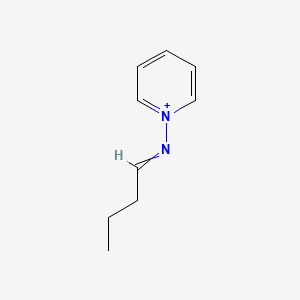
1-(Butylideneamino)pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butylideneamino)pyridin-1-ium is a pyridinium salt, a class of compounds known for their diverse applications in organic synthesis, materials science, and pharmaceuticals. Pyridinium salts are structurally characterized by a positively charged nitrogen atom within the pyridine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butylideneamino)pyridin-1-ium typically involves the reaction of pyridine with butylideneamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently protonated to yield the pyridinium salt .
Industrial Production Methods
Industrial production of pyridinium salts, including this compound, often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(Butylideneamino)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium salt back to the corresponding pyridine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted pyridinium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridines, and various substituted pyridinium salts, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(Butylideneamino)pyridin-1-ium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in various diseases.
Industry: It is utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(Butylideneamino)pyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The positively charged nitrogen atom in the pyridinium ring can form electrostatic interactions with negatively charged sites on proteins, influencing their activity and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Pyridinium chloride
- Pyridinium bromide
- N-methylpyridinium iodide
Uniqueness
1-(Butylideneamino)pyridin-1-ium is unique due to its specific structural features, such as the butylideneamino group, which imparts distinct chemical reactivity and biological activity compared to other pyridinium salts. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
823817-66-9 |
|---|---|
Molecular Formula |
C9H13N2+ |
Molecular Weight |
149.21 g/mol |
IUPAC Name |
N-pyridin-1-ium-1-ylbutan-1-imine |
InChI |
InChI=1S/C9H13N2/c1-2-3-7-10-11-8-5-4-6-9-11/h4-9H,2-3H2,1H3/q+1 |
InChI Key |
OBJDPTHDNYSECF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=N[N+]1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


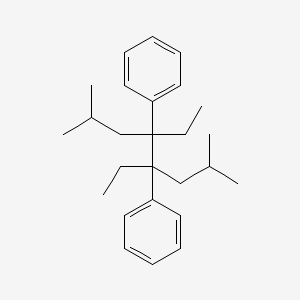
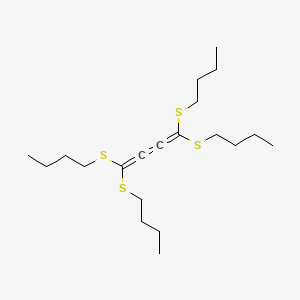
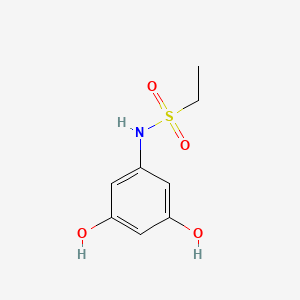
![N'-benzhydryl-N-[(2-fluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B14234052.png)
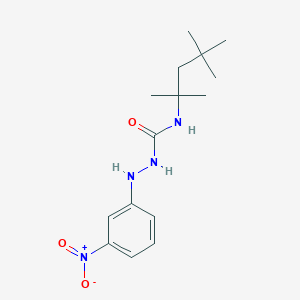
![2-[4-Methoxy-3-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B14234074.png)
![2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol](/img/structure/B14234077.png)
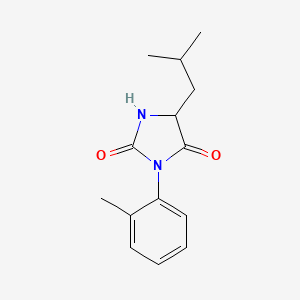

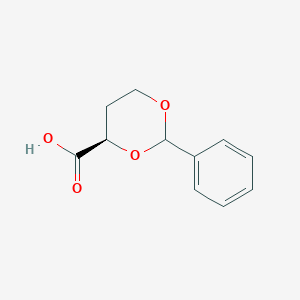
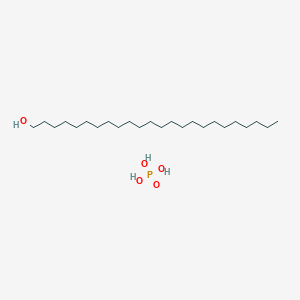
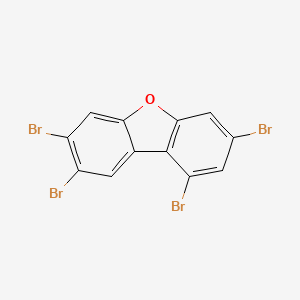
![6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14234107.png)
